Lanraplenib is classified as a spleen tyrosine kinase inhibitor. It is derived from the compound GS-9876, which has been developed for its ability to modulate immune responses by inhibiting the signaling pathways mediated by spleen tyrosine kinase. The specific formulation of lanraplenib as a monosuccinate salt enhances its solubility and stability, making it suitable for oral administration. The chemical structure of lanraplenib can be represented by the molecular formula with a molecular weight of approximately 406.42 g/mol .
The synthesis of lanraplenib involves several key steps that focus on achieving high purity and yield. The primary method includes:
Lanraplenib's molecular structure features a complex arrangement of nitrogenous bases, which is indicative of its function as a kinase inhibitor. The key elements include:
Lanraplenib participates in several chemical reactions that are significant for its mechanism of action:
Lanraplenib exerts its effects primarily through the inhibition of spleen tyrosine kinase signaling pathways involved in B cell receptor activation:
The physical and chemical properties of lanraplenib are crucial for its formulation and therapeutic efficacy:
Lanraplenib holds promise in various scientific applications:
Spleen tyrosine kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling hub for immunoreceptors bearing immunoreceptor tyrosine-based activation motifs (ITAMs). Upon engagement of receptors like the B-cell receptor (BCR) or Fcγ receptors (FcγRs), SYK is recruited to phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains. This triggers SYK autophosphorylation and activation, enabling it to phosphorylate downstream adaptor proteins such as BLNK (B-cell linker protein) and SLP-76. Consequently, SYK initiates multiple signaling cascades:
Table 1: Key SYK-Dependent Immunoreceptor Functions
Immunoreceptor | Cell Type | Key Functions | Downstream Pathways |
---|---|---|---|
BCR | B lymphocytes | Maturation, antibody production, survival | PI3K/AKT, PLCγ2/Ca²⁺, NF-κB |
FcγR | Macrophages, Dendritic cells | Phagocytosis, cytokine release, antigen presentation | NF-κB, MAPK/ERK |
GPVI | Platelets | Collagen-induced activation, thrombosis | PLCγ2, PI3K |
Lanraplenib (GS-9876) is a highly selective SYK inhibitor with an IC₅₀ of 9.5 nM. Its monosuccinate salt formulation enhances aqueous solubility and oral bioavailability while preserving target affinity [4] [7]. Structural analyses reveal:
Table 2: Lanraplenib Selectivity and Binding Kinetics
Kinase | IC₅₀ (nM) | Selectivity vs. SYK | Key Structural Interactions |
---|---|---|---|
SYK | 9.5 | 1x (reference) | H-bond: Asp512; Hydrophobic: Val385, Phe382 |
BTK | >1,000 | >100x | Weak hydrophobic interactions |
LYN | 850 | 89x | No H-bond with gatekeeper residue |
JAK2 | >5,000 | >500x | N/A |
Lanraplenib monosuccinate potently disrupts SYK-dependent immunoreceptor signaling:
Table 3: Lanraplenib-Mediated Inhibition of Immunoreceptor Functions
Functional Assay | Cell Type | EC₅₀ (nM) | Biological Impact |
---|---|---|---|
Anti-IgM-induced pBLNK | Ramos B cells | 24 | Blocks proximal BCR signaling |
Anti-IgM-induced CD69 | Primary human B cells | 112 ± 10 | Suppresses B-cell activation |
IC-induced TNFα release | Human macrophages | 121 ± 77 | Reduces proinflammatory cytokines |
IC-induced IL-1β release | Human macrophages | 9 ± 17 | Attenuates myeloid inflammation |
SYK inhibition by lanraplenib monosuccinate attenuates phosphorylation of multiple effector kinases:
Table 4: Lanraplenib’s Effects on Downstream Signaling Phosphoproteins
Effector Molecule | Phosphorylation Site | EC₅₀ (nM) | Functional Consequence |
---|---|---|---|
PLCγ2 | Tyr1217 | 51 | ↓ Calcium flux, ↓ PKCδ activation |
AKT | Ser473 | 35 | ↓ B-cell survival, ↓ metabolic activity |
ERK1/2 | Thr202/Tyr204 | 45 | ↓ Proliferation, ↓ differentiation |
MEK | Ser217/Ser221 | 26 | ↓ MAPK pathway activation |
IκBα | Ser32 | Not reported | ↑ Cytoplasmic retention of NF-κB |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7